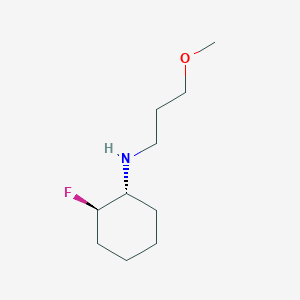
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine
Overview
Description
(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclohexan-1-amine, also known as FMPC, is a cyclic amine that has been studied for its potential applications in scientific research. FMPC is a fluorinated cyclic amine that has been found to possess a wide range of biological and chemical properties, making it an attractive candidate for a variety of laboratory experiments.
Scientific Research Applications
Environmental Science Applications
One notable application of amine-functionalized compounds is in the environmental science field, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. A review by Ateia et al. (2019) highlights the use of amine-containing sorbents for PFAS removal, emphasizing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the efficient removal of these persistent pollutants (Ateia et al., 2019).
Catalysis and Synthesis
In the field of organic synthesis, amine-functionalized compounds play a crucial role in catalytic processes. For example, amine-functionalized metal–organic frameworks (MOFs) are utilized for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Lin et al. (2016) provide a comprehensive review on the synthesis, structures, and properties of amine-functionalized MOFs, highlighting their applications in catalysis and gas separation processes (Lin et al., 2016).
Biomolecular Immobilization
The generation of chemically reactive surfaces through plasma methods for biomolecule immobilization is another significant application. Siow et al. (2006) review plasma surface treatments and plasma polymerization for fabricating surfaces containing reactive amine groups. These surfaces are particularly useful for covalent immobilization of molecules that can exert bio-specific responses, facilitating applications in cell colonization and biomolecule immobilization (Siow et al., 2006).
Analytical Chemistry
In analytical chemistry, amine compounds are central to various detection and analysis techniques. Perinu et al. (2014) discuss the application of Nuclear Magnetic Resonance (NMR) spectroscopy for studying CO2 absorption in aqueous amine solvents, showcasing the technique's power in direct molecular-level measurements relevant for post-combustion CO2 capture (Perinu et al., 2014).
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBIHLIHGZNKEX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



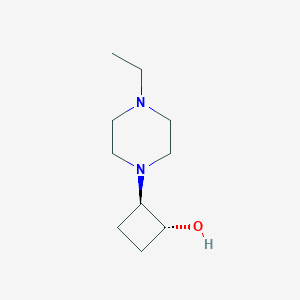
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)
![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)
![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)
![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
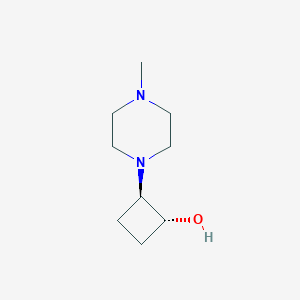
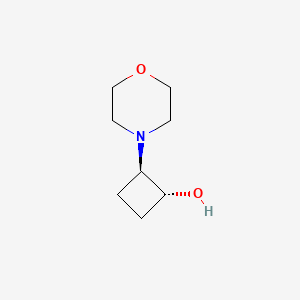
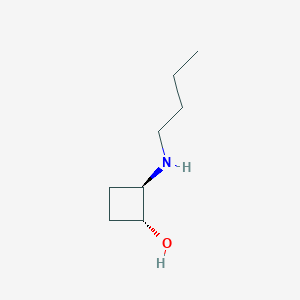
![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)